N-(furan-2-ylmethyl)-3-methoxyaniline
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Overview
Description
N-(furan-2-ylmethyl)-3-methoxyaniline is an organic compound that features a furan ring attached to an aniline derivative. The presence of both furan and aniline moieties in its structure makes it an interesting compound for various chemical and biological applications. The furan ring is known for its aromatic properties and reactivity, while the aniline part contributes to its potential as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with furan-2-carbaldehyde. This reaction is often carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the aniline moiety.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound may undergo metabolic transformations in the body, producing active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)aniline: Lacks the methoxy group on the aniline moiety.
3-methoxyaniline: Lacks the furan ring.
Furan-2-carbaldehyde: Lacks the aniline moiety.
Uniqueness
N-(furan-2-ylmethyl)-3-methoxyaniline is unique due to the presence of both furan and methoxyaniline moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group enhances its solubility and reactivity, while the furan ring contributes to its aromaticity and potential for π-π interactions .
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H13NO2/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3 |
InChI Key |
YAEDHNFGHUNKBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
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